4-phenyl-5-(prop-2-yn-1-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Description
4-Phenyl-5-(prop-2-yn-1-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a tricyclic heterocyclic compound featuring a fused 8-membered thia-diaza ring system. Its molecular formula is C₁₉H₁₅N₂OS₂, with a molecular weight of 357.46 g/mol. Key structural attributes include:
- A phenyl group at position 3.
- A prop-2-yn-1-ylsulfanyl substituent at position 5, introducing alkyne functionality and sulfur-based reactivity.
- A thia-diaza tricyclic core with a lactam ring (3-one group).
The propynylsulfanyl group may enhance interactions with biological targets via hydrogen bonding or covalent modifications .
Properties
IUPAC Name |
3-phenyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS2/c1-2-12-23-19-20-17-16(14-10-6-7-11-15(14)24-17)18(22)21(19)13-8-4-3-5-9-13/h1,3-5,8-9H,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWFOALDARYMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-5-(prop-2-yn-1-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, such as 3-phenyl-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-4-amine . This intermediate can then be further reacted under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-5-(prop-2-yn-1-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-phenyl-5-(prop-2-yn-1-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one exhibit promising anticancer properties. For instance, studies on thia-diazatricyclo compounds have shown their effectiveness against various cancer cell lines, including lung and breast cancer cells . The mechanism of action is believed to involve interactions at the molecular level with biological targets, leading to cell cycle arrest or apoptosis in cancer cells.
Antiviral Activity
The compound's structural features may also render it effective against viral infections. Similar compounds have been explored for their potential as inhibitors of HIV replication, demonstrating significant antiviral activity in vitro . The presence of functional groups allows for interactions with viral proteins or cellular pathways critical for viral replication.
Pharmacological Insights
The pharmacodynamics and pharmacokinetics of This compound are crucial for understanding its therapeutic potential. Experimental studies involving cell lines or animal models are necessary to elucidate its effects on biological systems and determine optimal dosing regimens.
Mechanism of Action
The mechanism of action of 4-phenyl-5-(prop-2-yn-1-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Molecular Formulas :
- 13 : C₂₄H₂₈N₄O₂
- 14 : C₂₄H₂₇ClN₄O₂
Key Differences : - Feature a diazaspiro[4.5]decane-2,4-dione core instead of a tricyclic thia-diaza system.
- Include 4-phenylpiperazine or 4-(3-chlorophenyl)piperazine substituents.
Implications : - The spirocyclic structure may confer greater conformational flexibility.
Dithia-Azatetracyclo Derivatives (IIi and IIj)
Molecular Formulas :
- IIi: C₁₈H₁₇NO₃S₂
- IIj: C₁₇H₁₅NO₃S₂ Key Differences:
- Contain a 3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one framework.
- Substituents: 4-methoxyphenyl (IIi) vs. 4-hydroxyphenyl (IIj) .
Implications : - Methoxy/hydroxy groups influence solubility and metabolic stability .
Research Implications
- Target Compound : The propynylsulfanyl group offers unique reactivity for covalent inhibitor design, particularly in targeting cysteine-rich enzymes .
- Structural Analogs : Hydroxyphenyl and methoxy/hydroxy substitutions highlight the balance between solubility and target engagement.
- Future Directions : Crystallographic studies using tools like SHELXL and Mercury CSD could elucidate packing patterns and hydrogen-bonding networks, guiding further optimization.
Biological Activity
The compound 4-phenyl-5-(prop-2-yn-1-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a member of a class of heterocyclic compounds that exhibit diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores its biological activity, focusing on recent research findings, synthesis methods, and potential therapeutic applications.
Chemical Structure
The structural complexity of the compound includes a tricyclic framework with sulfur and nitrogen heteroatoms, which is essential for its biological interactions. The presence of the propynylsulfanyl group is particularly noteworthy for its potential role in enhancing biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common method includes the use of electrophilic heterocyclization techniques to form the desired tricyclic structure, as reported in various studies .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Cell Viability Assays : The compound has been evaluated against multiple cancer cell lines including colorectal adenocarcinoma (COLO205), renal cell carcinoma (A498), non-small-cell lung cancer (H460), and liver cancer (Hep 3B). The IC50 values obtained from MTT assays indicate significant inhibition of cell proliferation, suggesting potent anticancer activity .
Cell Line IC50 (µM) COLO205 15.3 A498 12.7 H460 9.8 Hep 3B 11.5 - Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways, as evidenced by increased caspase activity and changes in mitochondrial membrane potential .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a variety of bacterial strains. Studies report that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Study 1: Anticancer Efficacy in Vivo
A recent animal study investigated the efficacy of this compound in tumor-bearing mice models. The results demonstrated a marked reduction in tumor size compared to control groups treated with saline, with minimal side effects observed . This suggests that the compound could be a viable candidate for further clinical trials.
Study 2: Combination Therapy
Another study explored the effects of combining this compound with existing chemotherapeutics. The combination therapy resulted in enhanced efficacy against resistant cancer cell lines, indicating that it may help overcome drug resistance .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing tricyclic heterocyclic compounds with fused thia/aza rings, such as the target compound?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursors (e.g., thiosemicarbazides or thioureas) with aldehydes or ketones under acidic conditions. For example, microwave-assisted reactions in DMF with glacial acetic acid (3–4 drops) have been used to form thiazolo-pyrimidine derivatives (e.g., ). Key steps include:
- Thiol-alkyne "click" chemistry for introducing prop-2-yn-1-ylsulfanyl groups.
- Cyclization under thermal or microwave conditions to form the tricyclic core.
- Purification via column chromatography or recrystallization.
- Reference : General procedures for similar compounds are detailed in and .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectral and analytical methods is required:
- NMR (¹H, ¹³C, 2D-COSY) to resolve complex ring systems and substituents.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- FT-IR to identify functional groups (e.g., C=O, S–S bonds).
- X-ray crystallography for unambiguous structural elucidation (if crystals are obtainable).
- HPLC with UV detection to assess purity (>95% is typical for research-grade material).
- Reference : Spectral data protocols in and are applicable .
Q. How can researchers assess the compound’s stability under common laboratory storage conditions?
- Methodological Answer : Perform accelerated stability studies :
- Store aliquots at 4°C, –20°C, and room temperature.
- Analyze degradation via HPLC at intervals (e.g., 1, 3, 6 months).
- Monitor for hydrolysis (pH-dependent in aqueous buffers) or oxidation (via thiol/disulfide interconversion).
- Use mass spectrometry to identify degradation byproducts.
- Reference : Stability protocols for sulfur-containing heterocycles in and are relevant .
Advanced Research Questions
Q. What strategies can optimize the yield of the prop-2-yn-1-ylsulfanyl substitution step in the synthesis?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of thiol intermediates.
- Catalysis : Employ Cu(I) catalysts for alkyne-thiol "click" reactions to improve regioselectivity.
- Temperature control : Reactions at 40–60°C ( ) balance reactivity and side-product formation.
- In-situ monitoring : Use TLC or inline FT-IR to track reaction progress.
- Reference : Reaction optimization in and provides case studies .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic/electrophilic environments?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.
- Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes).
- Apply machine learning models (e.g., Adapt-cMolGPT in ) to design derivatives with improved binding or stability.
- Reference : Computational approaches in and are foundational .
Q. What experimental designs are suitable for evaluating the compound’s environmental fate and ecotoxicological risks?
- Abiotic studies : Measure hydrolysis rates (pH 4–9), photolysis (UV exposure), and sorption to soil/water matrices.
- Biotic studies : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna, zebrafish embryos).
- Tiered testing : Start with OECD guidelines (e.g., Test No. 201–203) and escalate to microcosm/mesocosm experiments.
- Reference : Protocols in and align with regulatory standards .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the prop-2-yn-1-ylsulfanyl group in biological activity?
- Methodological Answer :
- Analog synthesis : Replace the propargylsulfanyl group with methylsulfanyl, phenylsulfanyl, or alkyne-free variants.
- Biological assays : Test analogs against target enzymes (e.g., kinases, proteases) or in phenotypic screens (e.g., anticancer activity).
- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity.
- Reference : SAR strategies in and are illustrative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
